molecular formula C34H67NO3 B043515 C16-ceramide CAS No. 24696-26-2

C16-ceramide

Cat. No.: B043515
CAS No.: 24696-26-2
M. Wt: 537.9 g/mol
InChI Key: YDNKGFDKKRUKPY-ZEWXNJAXSA-N
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Description

N-Palmitoylsphingosine, also known as C16-ceramide, is a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is integral to the structure and signaling functions of cell membranes. It is involved in various biological processes, including apoptosis (programmed cell death), cell differentiation, and response to stress .

Mechanism of Action

Target of Action

C16 Ceramide, also known as N-Palmitoylsphingosine, primarily targets the p53 tumor suppressor and ceramide synthases (CerS) . The p53 protein plays a crucial role in preventing cancer formation, hence its name “tumor suppressor.” Ceramide synthases are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids .

Mode of Action

C16 Ceramide interacts with its targets in a highly specific manner. It tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .

Biochemical Pathways

C16 Ceramide plays a critical role in various cellular processes, including apoptosis, autophagy, inflammation, fatty acid oxidation, senescence, and ER stress . It has been proposed to regulate these processes due to its effects on membranes as well as its direct interactions with target effector proteins . In addition, C16-ceramide has been proposed to disrupt fatty acid oxidation and electron transport through inactivation of complexes II and IV of the respiratory chain .

Result of Action

The molecular and cellular effects of C16 Ceramide’s action are diverse. It has been implicated in obesity, insulin resistance, and liver disease . Its interaction with p53 leads to the activation of downstream death signaling pathways . Furthermore, it has been found to alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .

Biochemical Analysis

Biochemical Properties

C16 Ceramide is synthesized by ceramide synthase enzymes, each with distinct specificity for the acyl-CoA substrate . It incorporates into the mitochondrial outer membrane and forms channels that increase its permeability . C16 Ceramide levels are increased by PPMP or MAPP in isolated human neutrophils and are correlated with an increase in apoptosis .

Cellular Effects

C16 Ceramide has broad effects on different types of cells. It has been shown to trigger apoptosis in several ceramide species . It also accumulates in the lungs of patients with cystic fibrosis compared with the lungs of patients with pulmonary hypertension . In addition, plasma levels of C16 Ceramide are increased in patients with acute coronary syndrome .

Molecular Mechanism

C16 Ceramide binds to the tumor suppressor p53 within the DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length . Ceramide with an acyl chain length of 16 carbons (C16 Ceramide) has been implicated in obesity, insulin resistance, and liver disease .

Temporal Effects in Laboratory Settings

In laboratory settings, C16 Ceramide has been observed to have various effects over time. For instance, it has been shown to induce intestinal dysbiosis and colorectal tumorigenesis in mice . Moreover, C16 Ceramide can increase the activity of β-catenin, activate the transcription of sterol O-acyltransferase 1 (SOAT1), and induce colorectal tumorigenesis .

Dosage Effects in Animal Models

The effects of C16 Ceramide vary with different dosages in animal models. For instance, in a mouse model of familial AD (5xFAD), intracortical injection of an adeno-associated virus (AAV) mediating the expression of CERT L decreased levels of ceramide d18:1/16:0 and increased sphingomyelin levels in the brain .

Metabolic Pathways

C16 Ceramide plays a pivotal role in inducing insulin resistance. Overexpression of SPT1 in the obese-diabetic group and its positive correlation with C16 Ceramide suggest that C16 Ceramide was generated through the de novo pathway .

Transport and Distribution

C16 Ceramide is transported and distributed within cells and tissues. It incorporates into the mitochondrial outer membrane and forms channels that increase its permeability . It also accumulates in the lungs of patients with cystic fibrosis compared with the lungs of patients with pulmonary hypertension .

Subcellular Localization

C16 Ceramide is localized within the mitochondrial outer membrane where it forms channels that increase its permeability . This localization is crucial for its role in cellular metabolism and its impact on various health conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Palmitoylsphingosine can be synthesized through the de novo pathway, which involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This intermediate is then reduced to sphinganine, which is subsequently N-acylated by ceramide synthase to form N-Palmitoylsphingosine . The reaction conditions typically involve the use of specific enzymes such as serine palmitoyltransferase and ceramide synthase.

Industrial Production Methods

Industrial production of N-Palmitoylsphingosine often involves biotechnological methods, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and the ability to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-Palmitoylsphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized ceramides, dihydroceramides, and various substituted ceramides, each with unique biological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Palmitoylsphingosine include:

Uniqueness

N-Palmitoylsphingosine is unique due to its specific fatty acid chain length (palmitoyl group) and its role in apoptosis and cell signaling. Unlike other ceramides, it has a higher affinity for certain enzymes and receptors, making it particularly effective in inducing programmed cell death and regulating cellular responses to stress .

Properties

CAS No.

24696-26-2

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-[(E,2R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m1/s1

InChI Key

YDNKGFDKKRUKPY-ZEWXNJAXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

melting_point

94-95°C

physical_description

Solid

Pictograms

Irritant

solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide;  (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene;  D-erythro-C16-Ceramide;  D-erythro-N-Hexadecanoylsphingenine;  D-erythro-N-Palmitoylsphingosine;  D-erythro-4-Ceramide;  N-Hexadec

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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